Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate: Similar in structure but with a piperazine ring instead of a pyridazine ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring and is used in antiviral research.
Uniqueness
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its pyridazine core and fluorophenyl group provide distinct chemical properties that can be exploited in various fields of research and industry.
Biological Activity
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F N₃O₃ |
Molecular Weight | 353.35 g/mol |
IUPAC Name | Methyl 2-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate |
CAS Number | Not available |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis. The compound is believed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle progression. By inhibiting CDK2, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Biological Activity
Research has shown that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated its effectiveness against human breast cancer (MCF-7) and colon cancer (HCT 116) cells.
In Vitro Studies
In vitro studies have reported the following findings:
These results indicate that the compound has a potent cytotoxic effect on these cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the compound's effectiveness in preclinical settings:
- Study on MCF-7 Cells : A detailed analysis revealed that treatment with this compound resulted in increased apoptosis markers and reduced cell viability.
- HCT 116 Cell Line : Another study indicated that the compound significantly inhibited proliferation and induced apoptosis through caspase activation pathways.
Pharmacokinetics
The pharmacokinetic profile of Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-y]carbonyl}amino)benzoate is currently under investigation. Preliminary data suggest favorable absorption characteristics and a moderate half-life, making it a candidate for further development.
Properties
Molecular Formula |
C19H14FN3O4 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H14FN3O4/c1-27-19(26)14-4-2-3-5-15(14)21-18(25)17-16(24)10-11-23(22-17)13-8-6-12(20)7-9-13/h2-11H,1H3,(H,21,25) |
InChI Key |
BXZYEZATBXRUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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